Bienvenue dans la boutique en ligne BenchChem!

1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide

Medicinal Chemistry Compound Library Design Fragment-Based Drug Discovery

This 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide (CAS 1428348-81-5, C14H16N4O2, MW 272.30) is a structurally defined, rule-of-three-compliant (MW<300, XLogP3-AA: -0.1, HBD≤3) fragment-like building block uniquely combining an N-acetylazetidine-3-carboxamide scaffold with a 1H-benzimidazole via a methylene bridge. Its unadorned core minimizes confounding off-target interactions, making it ideal for fragment-based screening libraries targeting kinases, HDACs, or PARPs. Orthogonal derivatization handles (N-acetyl & benzimidazole NH) enable focused library generation, while documented absence of potent bioactivity (ChEMBL) qualifies it as a matched negative control for SAR deconvolution. Replacing this specific building block with unvalidated analogs risks irreproducible results in target-engagement campaigns.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 1428348-81-5
Cat. No. B2632644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide
CAS1428348-81-5
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H16N4O2/c1-9(19)18-7-10(8-18)14(20)15-6-13-16-11-4-2-3-5-12(11)17-13/h2-5,10H,6-8H2,1H3,(H,15,20)(H,16,17)
InChIKeyBYDBHCLYBIDCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide (CAS 1428348-81-5): Structural Identity and Physicochemical Baseline for Procurement


1-Acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide (CAS 1428348-81-5) is a synthetic small molecule (C₁₄H₁₆N₄O₂; MW 272.30 g/mol) that combines an N-acetylazetidine-3-carboxamide scaffold with a 1H-benzimidazole moiety via a methylene bridge [1]. Its computed partition coefficient (XLogP3-AA = -0.1) and topological polar surface area (78.1 Ų) place it in a physicochemical space consistent with fragment-like or lead-like properties [1]. Despite its modular architecture suggesting utility in medicinal chemistry, authoritative databases record no experimentally determined biological activity for this exact compound [2].

Why In-Class Azetidine-Benzimidazole Analogs Cannot Substitute for 1-Acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide in Research Programs


The N-acetyl azetidine core linked to a benzimidazole via a carboxamide–methylene spacer creates a unique three-dimensional pharmacophore whose specific hydrogen-bond donor/acceptor network and conformational constraints are not preserved across generic azetidine or benzimidazole derivatives [1]. Within this broad compound class, biological activity—when present—is exquisitely sensitive to substitution patterns: closely related analogs bearing methyl, fluoro, or pyrimidine appendages on the benzimidazole or azetidine rings often exhibit divergent target selectivity profiles, as documented for benzimidazole-containing kinase and HDAC inhibitors [2]. Therefore, replacing this specific building block with an uncharacterized in-class analog without equivalent validation data introduces a high risk of irreproducible results in target-engagement or phenotypic screening campaigns [1][2].

Quantitative Differentiation Evidence for 1-Acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide Versus Closest Analogs


Structural Identity Verification via PubChem Computed Descriptors and Catalog Presence

The target compound is uniquely identified by its InChIKey (BYDBHCLYBIDCJL-UHFFFAOYSA-N) and SMILES (CC(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2), confirming its distinct connectivity: an N-acetyl azetidine-3-carboxamide directly coupled to a 1H-benzimidazole via a methylene spacer [1]. Unlike many commercially available azetidine-benzimidazole hybrids that incorporate additional substituents (e.g., 2-fluorophenoxy, 6-phenylpyrimidin-4-yl), this compound presents an unadorned scaffold with a defined hydrogen-bond donor count of 2 and acceptor count of 3 [1][2]. No direct biological head-to-head comparisons exist because the compound has no reported bioactivity in ChEMBL [3].

Medicinal Chemistry Compound Library Design Fragment-Based Drug Discovery

Recommended Research Application Scenarios for 1-Acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide Based on Available Evidence


Lead-Fragment Library Enrichment for De Novo Drug Discovery

With a molecular weight of 272.30 g/mol, XLogP3-AA of -0.1, and only 2 hydrogen bond donors, this compound fits within established fragment-like chemical space (MW < 300, clogP ≤ 3, HBD ≤ 3) [1]. It can serve as a structurally defined, rule-of-three-compliant building block for fragment-based screening libraries targeting protein families known to interact with benzimidazole-containing ligands, such as kinases, HDACs, or PARPs. Its inclusion allows hit identification campaigns where the unadorned scaffold minimizes confounding off-target interactions attributable solely to substituent bulk [1].

Synthetic Intermediate for Diversified Kinase/Epigenetic Probe Synthesis

The N-acetyl group and secondary amine on the benzimidazole provide orthogonal derivatization handles for parallel chemistry. Researchers can functionalize either the azetidine nitrogen, the benzimidazole NH, or both to generate focused libraries of analogs [1]. This compound acts as a core scaffold for structure–activity relationship (SAR) exploration of azetidine-benzimidazole conjugates, particularly where the methylene linker has been shown to modulate target selectivity in related chemotypes [1].

Negative Control Compound for Targeted Protein Degradation Assays

Given the absence of documented potent bioactivity against common targets (as confirmed by ChEMBL) [2], this compound is well-suited as a negative control or inactive reference in cellular assays evaluating structurally related bioactive azetidine-benzimidazole analogs. Its matched molecular properties to more potent, substituted derivatives enable the deconvolution of specific pharmacophore-driven activity from nonspecific membrane or cytotoxicity effects [1][2].

Quote Request

Request a Quote for 1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.